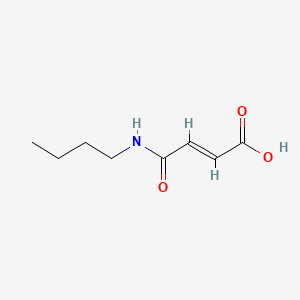
(2E)-3-(butylcarbamoyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(Butylcarbamoyl)prop-2-enoic acid, also known as BCPA, is a carboxylic acid that is used as a reagent in various scientific experiments. It is a colorless, water-soluble liquid that is slightly soluble in alcohols, ethers, and other organic solvents. BCPA has a variety of applications in organic chemistry, biochemistry, and pharmaceutical research.
Aplicaciones Científicas De Investigación
(2E)-3-(butylcarbamoyl)prop-2-enoic acid has a variety of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids, esters, amides, and ketones. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals. In biochemistry, (2E)-3-(butylcarbamoyl)prop-2-enoic acid is used as a reagent in enzyme-catalyzed reactions and as a reactant in the synthesis of peptides.
Mecanismo De Acción
(2E)-3-(butylcarbamoyl)prop-2-enoic acid acts as a proton acceptor in organic reactions. It is a strong acid and can be used to catalyze a variety of organic reactions. It is also used as a reactant in the synthesis of carboxylic acids, esters, amides, and ketones.
Biochemical and Physiological Effects
(2E)-3-(butylcarbamoyl)prop-2-enoic acid is a strong acid and can be corrosive to the skin and eyes. In addition, it can be toxic if ingested or inhaled. Therefore, it is important to use safety precautions when handling (2E)-3-(butylcarbamoyl)prop-2-enoic acid. In laboratory experiments, (2E)-3-(butylcarbamoyl)prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes involved in the synthesis of fatty acids and peptides. It has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2E)-3-(butylcarbamoyl)prop-2-enoic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using (2E)-3-(butylcarbamoyl)prop-2-enoic acid in laboratory experiments. It is a strong acid and can be corrosive to skin and eyes. It is also toxic if ingested or inhaled. Therefore, it is important to use safety precautions when handling (2E)-3-(butylcarbamoyl)prop-2-enoic acid.
Direcciones Futuras
(2E)-3-(butylcarbamoyl)prop-2-enoic acid has a variety of applications in scientific research and can be used as a reagent in organic synthesis, biochemistry, and pharmaceutical research. As research in these areas continues to progress, there are many potential future directions for (2E)-3-(butylcarbamoyl)prop-2-enoic acid. For example, (2E)-3-(butylcarbamoyl)prop-2-enoic acid could be used as a reactant in the synthesis of polymers or as a catalyst in the synthesis of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of (2E)-3-(butylcarbamoyl)prop-2-enoic acid could lead to the development of new treatments for diseases and other medical conditions.
Métodos De Síntesis
(2E)-3-(butylcarbamoyl)prop-2-enoic acid is synthesized from the reaction of butyl isocyanate and propionic acid in the presence of a catalytic amount of sulfuric acid. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 20 degrees Celsius. The reaction is typically completed within 1 to 2 hours. The product is then isolated by filtration and washed with aqueous sodium bicarbonate solution to remove any unreacted materials.
Propiedades
IUPAC Name |
(E)-4-(butylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWIWYDBTBVVIA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(butylamino)-4-oxobut-2-enoic acid | |
CAS RN |
4733-76-0 |
Source


|
| Record name | 2-Butenoic acid, 4-(butylamino)-4-oxo-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421298.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6421314.png)
![3-[2-(4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421320.png)



![2-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421342.png)
![2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6421352.png)
![3-[(5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6421355.png)
![N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B6421368.png)